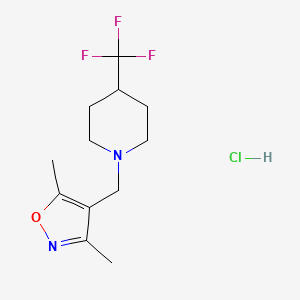

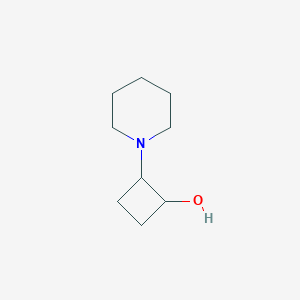

3,5-Dimethyl-4-((4-(trifluoromethyl)piperidin-1-yl)methyl)isoxazole hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,5-Dimethyl-4-((4-(trifluoromethyl)piperidin-1-yl)methyl)isoxazole hydrochloride” is a complex organic compound. It contains an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The compound also contains a trifluoromethyl group and a piperidine ring .

Scientific Research Applications

Tautomerism and Basicity of Isoxazole Derivatives

Isoxazole derivatives, including those similar to the compound , have been studied for their tautomeric forms and basicity. Boulton and Katritzky (1961) explored the tautomerism of heteroaromatic compounds, showing that isoxazoles exist in different tautomeric forms depending on the solvent, and their basicities have been recorded, indicating their acid strengths comparable to carboxylic acids (Boulton & Katritzky, 1961).

Reactivity with Aromatic Aldehydes

The reactivity of the isoxazolium salts, which are related to the core structure of the compound , has been examined by Alberola et al. (1993). Their study indicates the reactivity of the 3-methyl group in isoxazolium salts with aromatic aldehydes, showing a dependence on the aldehyde structure rather than the substituent at the C-5 position on the isoxazolium ring (Alberola et al., 1993).

Isoxazoles as Dopamine Receptor Ligands

Rowley et al. (1997) explored 4-heterocyclylpiperidines as selective high-affinity ligands for the human dopamine D4 receptor. Their work suggests the importance of the aromatic heterocycle and piperidine substituents for affinity and selectivity, which could have implications for the design of new pharmacological agents using isoxazole derivatives as a framework (Rowley et al., 1997).

Synthesis and Biological Evaluation of Isoxazoles

Hassan et al. (2019) conducted a study on the synthesis and biological evaluation of new pyridines and isoxazoles bearing the 1,2,3-triazole moiety. This research highlights the potential of isoxazole derivatives for developing anti-hepatic cancer and antimicrobial agents, emphasizing their broad utility in therapeutic research (Hassan et al., 2019).

Chemoselective Nucleophilic Chemistry of Isoxazole Derivatives

Yu et al. (2009) investigated 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides, revealing chemoselective nucleophilic chemistry that could be leveraged for the synthesis of insecticidal agents. This study underlines the synthetic versatility of isoxazole derivatives and their potential utility in developing new agrochemicals (Yu et al., 2009).

properties

IUPAC Name |

3,5-dimethyl-4-[[4-(trifluoromethyl)piperidin-1-yl]methyl]-1,2-oxazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17F3N2O.ClH/c1-8-11(9(2)18-16-8)7-17-5-3-10(4-6-17)12(13,14)15;/h10H,3-7H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPRDHTUYMBRMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CN2CCC(CC2)C(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClF3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2388530.png)

![methyl 1-(((1H-benzo[d]imidazol-2-yl)methyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2388543.png)

![1-(4-((2-hydroxyethyl)amino)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide](/img/structure/B2388549.png)

![L-Lysine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-[1-oxo-3-[(triphenylmethyl)thio]propyl]-](/img/structure/B2388550.png)

![2-[[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2388551.png)